molecular formula C25H23ClN4O4 B11281939 2-[1-(4-chlorophenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

2-[1-(4-chlorophenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11281939
M. Wt: 478.9 g/mol
InChI Key: ZWIKUXHAWZJOSJ-UHFFFAOYSA-N
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Description

2-[1-(4-chlorophenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinylmethyl group, and an ethoxyphenylacetamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-chlorophenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: The initial step involves the reaction of 4-chlorobenzaldehyde with glycine to form an intermediate Schiff base. This intermediate is then cyclized with pyridine-3-carboxaldehyde under acidic conditions to form the imidazolidinone core.

    Introduction of the Ethoxyphenylacetamide Group: The imidazolidinone core is then reacted with 4-ethoxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinylmethyl group, leading to the formation of pyridine N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into hydroxyl groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Hydroxyl derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In the field of medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[1-(4-chlorophenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide: Lacks the pyridinylmethyl group.

    2-[1-(4-chlorophenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide: Lacks the ethoxy group on the phenyl ring.

Uniqueness

The presence of both the pyridinylmethyl group and the ethoxyphenylacetamide group in 2-[1-(4-chlorophenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide makes it unique compared to similar compounds. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H23ClN4O4

Molecular Weight

478.9 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C25H23ClN4O4/c1-2-34-21-11-7-19(8-12-21)28-23(31)14-22-24(32)30(20-9-5-18(26)6-10-20)25(33)29(22)16-17-4-3-13-27-15-17/h3-13,15,22H,2,14,16H2,1H3,(H,28,31)

InChI Key

ZWIKUXHAWZJOSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CN=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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